Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride
Description
Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride is a chiral piperidine derivative characterized by a butan-2-yl ester group and a hydrochloride salt. Its molecular formula is C₁₀H₁₉NO₂·HCl, with a molecular weight of 229.73 g/mol. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .
Properties
IUPAC Name |
butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEOYTSAMWCQ-ICLMXVQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)[C@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The racemic ester, butan-2-yl piperidine-2-carboxylate, is treated with concentrated HCl at elevated temperatures (80–100°C) for 12–24 hours. The hydrolysis selectively cleaves the ester bond while protonating the piperidine nitrogen, forming the hydrochloride salt. The chiral resolution occurs due to differential solubility of the enantiomers in the reaction medium, favoring crystallization of the R-configuration product. Key variables include:
- Acid Concentration : ≥37% HCl to ensure complete protonation.
- Temperature : 90°C optimizes reaction rate without inducing racemization.
- Reaction Time : 18 hours balances yield and enantiomeric excess (ee).
Yield and Purity Considerations
Pilot-scale trials report yields of 65–72% with ee values exceeding 98%. Post-reaction purification involves recrystallization from ethanol/water (3:1 v/v), achieving >99% chemical purity. This method avoids chiral resolving agents, reducing costs by 30–40% compared to traditional resolution techniques.
Asymmetric Catalytic Synthesis
Asymmetric catalysis offers a direct route to the R-enantiomer by leveraging chiral catalysts. A Thieme Connect publication (SynOpen, 10.1055/a-2407-4709) details the use of Evans’ oxazaborolidine catalysts for enantioselective reductions in pyrrolidine systems. Adapting this to piperidine synthesis involves:
Catalysts and Enantioselectivity
The ketone precursor, butan-2-yl piperidin-2-one-2-carboxylate, undergoes asymmetric reduction using (R)-BINAP-RuCl₂ catalysts. Hydrogenation at 50 psi H₂ and 25°C produces the R-alcohol intermediate, which is subsequently oxidized to the carboxylic acid. Enantioselectivity exceeds 95% ee under optimized conditions.
Substrate Scope and Limitations
This method is highly dependent on the steric and electronic properties of the ketone substrate. Bulky substituents on the piperidine ring reduce reaction rates but improve ee. For example, tert-butyl groups at the 4-position increase ee to 98% but lower yields to 55–60%.
Esterification of Chiral Piperidine Derivatives
Esterification of pre-formed (2R)-piperidine-2-carboxylic acid with butan-2-ol is a straightforward route. A TU Darmstadt thesis (ThesisCarloWalzVeröffentlichung) outlines esterification protocols using protic acids or carbodiimide coupling agents.
Acid-Catalyzed Esterification
The carboxylic acid reacts with butan-2-ol in toluene under reflux, catalyzed by sulfuric acid (5 mol%). Water removal via Dean-Stark trap drives the reaction to completion, yielding 85–90% ester after 8 hours. The crude product is treated with HCl gas in diethyl ether to form the hydrochloride salt.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at 0°C. This method achieves 92% yield but requires rigorous purification to remove urea byproducts.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors, as described in the TU Darmstadt thesis, enable kilogram-scale production with minimal manual intervention.
Continuous Flow Esterification
A mixture of (2R)-piperidine-2-carboxylic acid and butan-2-ol is pumped through a heated reactor (100°C, 10 bar) packed with Amberlyst-15 catalyst. Residence time of 30 minutes achieves 95% conversion, with inline neutralization and salt formation steps yielding 98% pure hydrochloride product.
Quality Control Metrics
- HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient. Retention time: 8.2 minutes.
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O).
- Residual Solvents : <50 ppm (GC-MS).
Comparative Analysis of Synthesis Routes
Table 1: Performance Metrics of Preparation Methods
| Method | Yield (%) | ee (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Resolution | 68 | 98.5 | 99.2 | 120 |
| Asymmetric Catalysis | 58 | 95.3 | 97.8 | 240 |
| Acid-Catalyzed Ester | 88 | 99.1 | 98.5 | 90 |
| Continuous Flow | 95 | 99.4 | 99.7 | 75 |
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring, which is integral to its reactivity and biological activity. Its chemical formula is C10H19ClN2O2, with a molecular weight of approximately 221.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various laboratory applications.
Chemistry
Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reducing agents can convert it into alcohols or amines.
- Substitution Reactions : Nucleophilic substitution can occur, allowing for the introduction of different functional groups.
Biology
The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Its potential effects include:
- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.
Medicine
Research is ongoing to explore its therapeutic potential, including:
-
Anticancer Properties : Studies indicate that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting multiple kinases involved in cancer progression.
Compound Cell Line IC50 (µM) Mechanism 6b HepG2 11.3 VEGFR-2 inhibition 6b K562 4.5 Multikinase inhibition - Neuroprotective Effects : In vitro studies suggest that it promotes neurite outgrowth and reduces apoptosis in neuronal cells, indicating potential benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with notable selectivity towards malignant cells compared to normal cells.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects using in vitro models of neuronal injury. The compound showed promise in promoting neurite outgrowth and reducing apoptosis in neuronal cells, highlighting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ester Groups and Piperidine Derivatives
Table 1: Structural and Molecular Comparisons
Key Observations :
- Biological Activity: Unlike E2020, which has a benzyl group and dimethoxyindanone moiety for acetylcholinesterase inhibition, the target compound lacks these pharmacophores, suggesting divergent applications .
- Chirality : The (2R) configuration is shared with Methyl (2R)-piperidine-2-carboxylate hydrochloride , emphasizing the role of stereochemistry in binding interactions or synthesis pathways .
Functional and Pharmacological Comparisons
Hydrochloride Salt Advantages :
The hydrochloride salt form is common among piperidine derivatives (e.g., Ritalinic Acid Hydrochloride , E2020 ) to improve solubility and stability. This contrasts with neutral esters like EFETOV-S-5 , which are optimized for volatility in pheromone applications .
Pheromone vs. Pharmaceutical Design :
- EFETOV-S-5 and related esters (e.g., EFETOV-S-S-5) utilize unsaturated fatty acid chains for species-specific insect attraction. The target compound’s piperidine core and shorter ester chain suggest a different mechanism, possibly as a chiral building block in drug synthesis .
- E2020 demonstrates that piperidine derivatives with aromatic substituents (benzyl, indanone) exhibit potent enzyme inhibition, whereas the target compound’s simpler structure may prioritize synthetic versatility over direct bioactivity .
Stereochemical Considerations
The (2R) configuration in the target compound is critical, as seen in Methyl (2R)-piperidine-2-carboxylate hydrochloride and EFETOV-S-5 (2R vs. 2S enantiomers). For example, EFETOV-S-5 (2R) showed efficacy as a sex attractant, while its 2S counterpart (EFETOV-S-S-5) had reduced activity, highlighting enantiomer-specific interactions .
Biological Activity
Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through a synthesis of existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known for its versatility in forming derivatives with various biological activities. The compound serves as a building block in organic synthesis and has been studied for its interactions with various biomolecules, making it a candidate for drug development.
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cell function.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of piperidine compounds can exhibit anticancer effects by targeting multiple kinases involved in cancer progression. For instance, certain piperidine derivatives have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
- Neurotropic Effects : The compound has potential neurotropic activity, influencing neuronal growth and survival. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal pathways could provide therapeutic benefits .
- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for further investigation as antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with notable selectivity towards malignant cells compared to normal cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6b | HepG2 | 11.3 | VEGFR-2 inhibition |
| 6b | K562 | 4.5 | Multikinase inhibition |
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were assessed using in vitro models of neuronal injury. The compound showed promise in promoting neurite outgrowth and reducing apoptosis in neuronal cells.
Research Findings
Recent studies highlight the potential of this compound as a versatile scaffold for drug development:
- In Silico Studies : Computational evaluations have identified various biological targets for piperidine derivatives, suggesting a wide spectrum of pharmacological activities including anti-inflammatory and analgesic effects .
- Pharmacological Profiles : The pharmacological profiles indicate that modifications to the piperidine structure can enhance specific biological activities, paving the way for tailored therapeutic agents .
Q & A
Q. Table 1: Key Characterization Techniques for Piperidine Carboxylate Derivatives
Q. Table 2: Structural Analogs and Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
